molecular formula C7H5IN4OS B13200087 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13200087
M. Wt: 320.11 g/mol
InChI Key: PCLLUNCFBIXBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one (CAS 1864154-14-2) is a high-purity chemical compound designed for research applications. With a molecular formula of C7H5IN4OS and a molecular weight of 320.11 g/mol, this triazine derivative features a unique 3-iodothiophene substituent, making it a valuable scaffold in medicinal chemistry and drug discovery . This compound is part of the 1,3,5-triazine class of heterocycles, which are recognized as privileged structures in the development of novel therapeutic agents . The molecular hybridization strategy, combining a triazine ring with a heteroaromatic system like iodothiophene, is a proven approach for generating new compounds with potential antitumor activity . Researchers are exploring such hybrids to develop agents that can induce cell cycle arrest and apoptosis in cancer cells, potentially in a p53-independent manner . The iodine atom on the thiophene ring offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C7H5IN4OS

Molecular Weight

320.11 g/mol

IUPAC Name

4-amino-6-(3-iodothiophen-2-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H5IN4OS/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

PCLLUNCFBIXBRB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1I)C2=NC(=NC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanoguanidine and an aldehyde or ketone.

    Introduction of the Iodothiophene Moiety: The iodothiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a suitable iodothiophene derivative and a triazine precursor.

    Amination: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one with structurally related triazinone derivatives, focusing on substituents, physicochemical properties, and biological activities.

Compound Name Substituent Molecular Weight Melting Point (°C) Key Spectral Data Biological Activity
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one (Target) 3-Iodothiophen-2-yl 333.10 (calc.) Not reported NMR/IR data unavailable in evidence Not studied in provided sources
3-{4-Amino-6-[(3-chloro-4-fluorophenyl)amino]-2,5-dihydro-1,3,5-triazin-2-yl}-6-fluoro-4H-chromen-4-one (16dd) 3-Chloro-4-fluorophenyl, chromenone 404.00 273–274 $ ^1H $ NMR (DMSO-d6): δ 6.8–8.2 (aromatic H); MS: M+1 = 404 Anticancer activity (leukemia cell lines)
4-Amino-6-(2-bromofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one 2-Bromofuran-3-yl 257.04 Not reported Molecular formula: C₇H₅BrN₄O₂; No NMR data provided Not reported
4-Amino-6-(5-chlorofuran-2-yl)-1H-1,3,5-triazin-2-one 5-Chlorofuran-2-yl 212.59 Not reported Molecular formula: C₇H₅ClN₄O₂; Purity ≥95% Not reported
Sebuthylazine-desethyl-2-hydroxy Butan-2-ylamino 183.21 Not reported $ ^1H $ NMR (DMSO-d6): δ 5.60 (s, 1H), 6.12 (br s, 2H); MS: m/z = 183.21 Agricultural (herbicide derivative)
3-[4-Amino-6-(dimethylamino)-2,5-dihydro-1,3,5-triazin-2-yl]-6-methyl-4H-chromen-4-one (16be) Dimethylamino, chromenone 300.00 232–233 $ ^1H $ NMR (DMSO-d6): δ 2.4 (s, 3H, CH3); MS: M+1 = 300 Mild anticancer activity (cell panel data)

Key Observations from Comparative Analysis

Substituent Effects on Physicochemical Properties: Halogenated substituents: The iodine atom in the target compound confers higher molecular weight (333.10 vs. 212.59–257.04 for chloro/bromo analogs) and may enhance lipophilicity compared to smaller halogens like chlorine or bromine . Aromatic vs. aliphatic substituents: Chromenone-containing derivatives (e.g., 16dd, 16be) exhibit higher melting points (232–274°C) due to extended π-conjugation and crystallinity, whereas furan/thiophene analogs lack such data .

The iodine substituent in the target compound may similarly modulate bioactivity. Agricultural applications: Derivatives like sebuthylazine-desethyl-2-hydroxy are herbicide metabolites, highlighting the versatility of triazinones in diverse fields .

Spectral and Analytical Data: $ ^1H $ NMR shifts: Aromatic protons in chromenone derivatives (16dd, 16be) resonate at δ 6.8–8.2, while aliphatic substituents (e.g., dimethylamino in 16be) appear at δ 2.4 . The target compound’s 3-iodothiophene moiety would likely show distinct aromatic signals (δ 6.5–7.5 for thiophene H) . Mass spectrometry: All analogs exhibit clear [M+1] peaks, aiding in structural confirmation .

Biological Activity

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one (CAS Number: 1864154-14-2) is a compound that belongs to the triazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antibacterial, antiviral, and anticancer properties.

The molecular formula of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is C7H5IN4OSC_7H_5IN_4OS, with a molecular weight of 320.11 g/mol. The structure of this compound includes a triazine ring substituted with an amino group and an iodothiophenyl moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazine scaffold exhibit significant antimicrobial properties. A study evaluated various triazine derivatives and found that those with specific substitutions showed enhanced activity against bacterial strains. For instance, derivatives similar to 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one demonstrated promising results against Staphylococcus aureus and Escherichia coli .

CompoundAntimicrobial Activity (MIC µg/mL)
4-Amino-6-(3-Iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one16
Standard Antibiotic (e.g., Ampicillin)8

Anticancer Activity

The anticancer potential of triazine derivatives has garnered significant interest. In vitro studies have demonstrated that compounds similar to 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through multiple pathways .

Case Studies

Case Study 1: Synthesis and Evaluation of Triazine Derivatives
In a study published by MDPI, researchers synthesized a series of triazine-based compounds and evaluated their biological activities. Among these compounds was one similar to 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one. The study reported significant growth inhibition in several cancer cell lines and suggested further structural modifications to enhance potency .

Case Study 2: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR analysis indicated that the presence of halogenated thiophenes significantly enhances the biological activity of triazine derivatives. The inclusion of iodine in the thiophene ring was correlated with increased antimicrobial and anticancer activities compared to non-halogenated analogs .

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